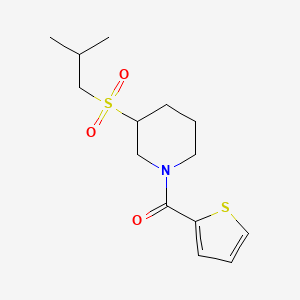

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine

Description

Properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S2/c1-11(2)10-20(17,18)12-5-3-7-15(9-12)14(16)13-6-4-8-19-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGOFSTTCKZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group is introduced via acylation reactions using thiophene-2-carbonyl chloride under controlled conditions.

Addition of the 2-Methylpropanesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbonyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural features may exhibit diverse biological activities, including:

- Antimicrobial Effects : The sulfonamide group has been associated with enhanced antimicrobial activity. Studies on related compounds have shown that they can inhibit bacterial growth effectively.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. For instance, derivatives of piperidine and thiophene have been noted to affect cell cycle regulation and promote cancer cell death through mechanisms such as increased caspase activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, similar piperidine derivatives have shown potential in inhibiting acetylcholinesterase and urease activities, which could be beneficial for treating conditions like Alzheimer's disease and urinary tract infections.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various piperidine derivatives, revealing that those containing sulfonamide groups exhibited significantly enhanced activity against several bacterial strains compared to non-sulfonamide counterparts.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This Compound | Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of this compound on human lung cancer cells (A549). Results indicated that treatment led to significant inhibition of cell proliferation and induction of apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 70 | 20 |

| 20 | 40 | 50 |

Potential Applications

Given its biological activities, 3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine holds promise for:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Pharmacological Research : Investigating its mechanism of action could provide insights into novel therapeutic pathways.

- Chemical Biology : Understanding its interactions with biological targets may lead to advancements in drug design.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogs of 3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine

Key Observations:

- Substituent Position and Size : Bulky substituents at position 4 of piperidine (e.g., Compound 37) increase RMSD (>4 Å) due to reversed orientation in binding pockets compared to RC-33 . The target compound’s 2-methylpropanesulfonyl group at position 3 may offer a balance between steric bulk and directional flexibility.

- Ring Conformation : Piperidine rings in analogs like those in adopt chair conformations, while piperazine derivatives (e.g., compound II in ) show similar packing but distinct intermolecular interactions .

- Sulfonyl vs.

Pharmacological and Binding Comparisons

Table 2: Binding and Pharmacological Profiles

Key Observations:

- Salt Bridge Consistency : All analogs in maintain salt bridge interactions with Glu172 despite RMSD variations, suggesting the target compound likely preserves this critical interaction .

- Safety Considerations : Thiophene-containing compounds (e.g., Tiagabine analogs in ) may carry structural alerts, but the target’s sulfonyl group could mitigate reactivity risks .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : Piperidine derivatives () exhibit H⋯H interactions dominating Hirshfeld surfaces (65–67%), while weak C—H⋯π interactions stabilize packing in analogs like 1-(3-(4-Methoxyphenyl)prop-2-yn-1-yl)piperidine () .

- Conformational Flexibility : The target compound’s thiophene-2-carbonyl group may induce curvature similar to biaryl groups in , influencing solubility and crystallinity .

Biological Activity

3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine, also referred to as EVT-2697001, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₃S₂, with a molecular weight of approximately 305.4 g/mol. The compound features a piperidine ring substituted with a thiophene moiety and a sulfonyl group, which enhances its pharmacological properties. The presence of these functional groups suggests unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key methods include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene Moiety : Electrophilic substitution reactions can be utilized to attach the thiophene group.

- Sulfonylation : The sulfonyl group can be introduced via sulfonation reactions under controlled conditions.

The biological activity of this compound is likely mediated through interactions with various biological targets:

- Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity, particularly in neurotransmitter systems. For instance, they may interact with G-protein coupled receptors (GPCRs) or ion channels.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurological disorders.

Biological Activity and Therapeutic Applications

Research indicates that derivatives containing piperidine and thiophene moieties exhibit diverse biological activities:

- Anticancer Activity : Some studies suggest that compounds similar to EVT-2697001 may inhibit tumor growth by affecting cell signaling pathways.

- Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for 3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine, and how do reaction conditions impact yield?

Answer: A two-step synthesis is typically employed:

Sulfonylation of Piperidine : React piperidine with 2-methylpropanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group at position 3 .

Acylation with Thiophene-2-carbonyl Chloride : Use a coupling agent (e.g., DCC/DMAP) in anhydrous THF to attach the thiophene-2-carbonyl group to the piperidine nitrogen .

- Key Factors :

Q. How can spectroscopic techniques validate the structure of this compound?

Answer:

Q. What safety protocols are essential for handling this compound during synthesis?

Answer:

- PPE : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood due to thiophene carbonyl chloride’s volatility and toxicity .

- Storage : Keep at –20°C under argon to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can regioselectivity challenges during piperidine functionalization be addressed?

Answer:

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc before sulfonylation. Deprotect with TFA post-sulfonylation to enable acylation .

- Steric Effects : The tert-butyl sulfonyl group at position 3 directs electrophiles to the less hindered nitrogen. Use bulky bases (e.g., DIPEA) to minimize competing reactions .

Q. What analytical strategies resolve discrepancies in chromatographic data (e.g., Rf values) between batches?

Answer:

- TLC Normalization : Compare Rf values against known standards (e.g., Tiagabine-related compounds in Pharmacopeial Forum) using identical mobile phases (e.g., 7:3 hexane/EtOAc) .

- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities. A retention time shift >5% suggests structural deviations .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes with sulfonyl/carbonyl-binding pockets (e.g., cyclooxygenase analogs). Parameterize the sulfonyl and thiophene groups using DFT-optimized charges .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for CNS-targeted drug design .

Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?

Answer:

- Hydrolysis : The sulfonyl group hydrolyzes in aqueous pH >8. Use lyophilization for long-term storage .

- Photooxidation : Thiophene ring degrades under UV light. Add antioxidants (e.g., BHT) to formulations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.